1-Iodo-4-isobutylbenzene
Overview
Description
1-Iodo-4-isobutylbenzene is an organic compound with the molecular formula C10H13I. It is a derivative of benzene, where an iodine atom is substituted at the para position relative to an isobutyl group.
Mechanism of Action
Target of Action
1-Iodo-4-isobutylbenzene is a derivative of benzene, which is known to undergo electrophilic aromatic substitution . The primary target of this compound is the benzene ring, which contains six pi electrons delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and wants to be retained during reactions .
Mode of Action
The interaction of this compound with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can undergo reactions such as hydrogenation . For example, the hydrogenation of 1-iodo-4-nitrobenzene has been studied as a model reaction to assess the performance of various catalysts .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution mechanism, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, and a proton is then removed from this intermediate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at room temperature . Furthermore, the performance of the compound in reactions such as hydrogenation can be affected by factors such as the choice of catalyst and reaction temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-isobutylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-isobutylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, ensuring the preservation of the aromatic ring .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the use of a sodium-potassium catalyst on activated carbon can facilitate the addition of iodine to 4-isobutylbenzene .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-isobutylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can yield 4-isobutylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution: Products include various substituted benzenes depending on the nucleophile used.
Oxidation: Major products are iodinated benzoic acids.
Reduction: The primary product is 4-isobutylbenzene.
Scientific Research Applications
1-Iodo-4-isobutylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which has isotopes useful in tracing biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
4-Iodoanisole: Similar in structure but with a methoxy group instead of an isobutyl group.
4-Iodotoluene: Contains a methyl group instead of an isobutyl group.
4-Iodoacetophenone: Features an acetyl group in place of the isobutyl group.
Uniqueness: 1-Iodo-4-isobutylbenzene is unique due to the presence of the bulky isobutyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in the synthesis of sterically hindered molecules and in studies involving the effects of bulky substituents on reaction mechanisms .
Properties
IUPAC Name |
1-iodo-4-(2-methylpropyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXHPJSTZKDDLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464467 | |
Record name | 1-Iodo-4-isobutylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85609-09-2 | |
Record name | 1-Iodo-4-isobutylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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